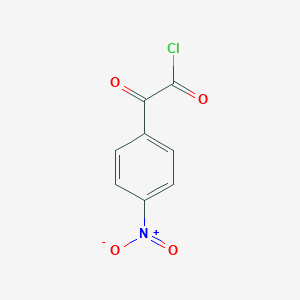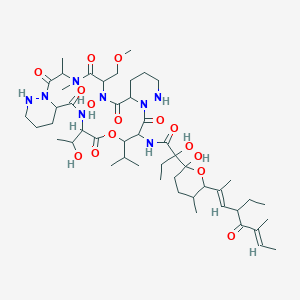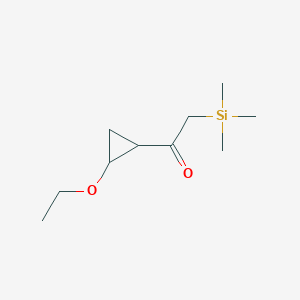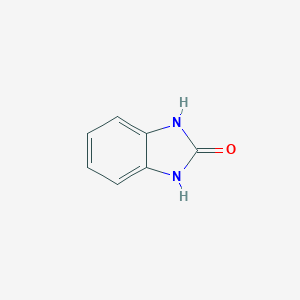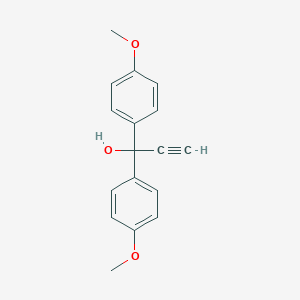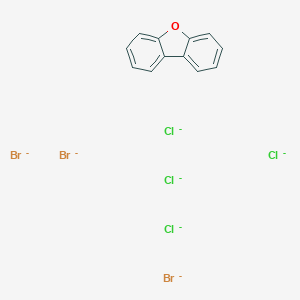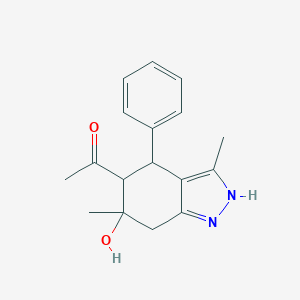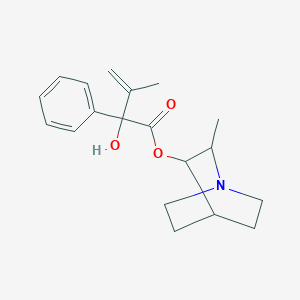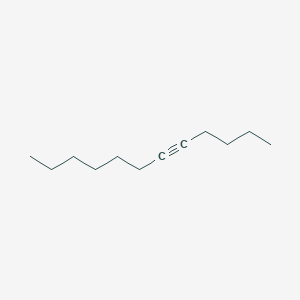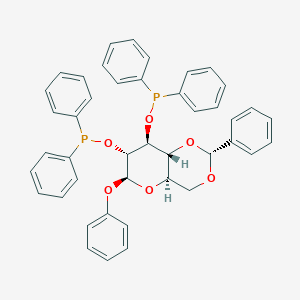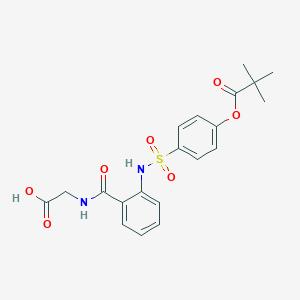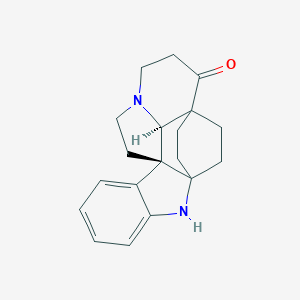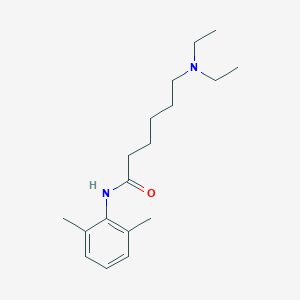
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide, also known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide is believed to act as a sympathomimetic agent, stimulating the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased arousal, improved attention, and enhanced physical performance.
Effets Biochimiques Et Physiologiques
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has been shown to increase heart rate, blood pressure, and respiratory rate. It can also increase the release of glucose and fatty acids from storage, providing additional energy for physical activity. Additionally, it has been shown to improve mood and reduce fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it is important to note that 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, its stimulant properties may make it unsuitable for certain types of experiments.
Orientations Futures
There are several future directions for research on 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide. One potential area of investigation is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its long-term effects on human health and its potential for abuse. Finally, there is a need for more studies on the optimal dosage and administration of 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide for various applications.
Méthodes De Synthèse
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylacetonitrile with diethylamine and subsequent reduction of the resulting intermediate. The final product can be obtained through purification and isolation.
Applications De Recherche Scientifique
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has been investigated for its potential use in various scientific research fields, including pharmacology, neuroscience, and sports performance enhancement. It has been shown to possess stimulant properties and can enhance cognitive function, increase energy, and improve physical performance.
Propriétés
Numéro CAS |
102089-69-0 |
|---|---|
Nom du produit |
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
Formule moléculaire |
C18H30N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
6-(diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
InChI |
InChI=1S/C18H30N2O/c1-5-20(6-2)14-9-7-8-13-17(21)19-18-15(3)11-10-12-16(18)4/h10-12H,5-9,13-14H2,1-4H3,(H,19,21) |
Clé InChI |
QBIKTOPWNHEWHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCCC(=O)NC1=C(C=CC=C1C)C |
SMILES canonique |
CCN(CC)CCCCCC(=O)NC1=C(C=CC=C1C)C |
Synonymes |
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)
